
2-methoxy-N-(2,2,2-trifluoroethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-(2,2,2-trifluoroethyl)nicotinamide, also known as RQ-00203078, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Crystal Structure
Research has focused on the design and synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid to discover natural-product-based herbicides. Some synthesized compounds have shown excellent herbicidal activity against certain weeds, indicating potential agricultural applications (Chen Yu et al., 2021).
Facile Preparation of Nicotinamide Derivatives
The use of Lewis acid-promoted nucleophilic displacement reactions with organo cuprates has facilitated the preparation of nicotinamide and nicotinic acid derivatives. This method represents an efficient strategy for synthesizing these derivatives, which are crucial for further pharmacological and biochemical studies (A. Abdel-Aziz, 2007).
Antineoplastic Activities
Nicotinamide derivatives have been synthesized and evaluated for their antineoplastic activities. Preliminary screenings have shown moderate activity against certain types of leukemia, suggesting their potential in cancer research (W. Ross, 1967).
Metabolic Enzyme Inhibition for Metabolic Disorders
Nicotinamide N-methyltransferase (NNMT) has been targeted for the treatment of metabolic disorders. Small molecule inhibitors of NNMT have demonstrated promising results in animal models, reducing body weight and improving insulin sensitivity and glucose tolerance. This highlights the therapeutic potential of targeting NNMT in metabolic diseases (A. Kannt et al., 2018).
DNA Damage Recovery
Nicotinamide analogues have been studied for their effects on cellular recovery following DNA damage. These studies are crucial for understanding the mechanisms of DNA repair and for developing potential treatments for diseases associated with DNA damage (E. Jacobson et al., 1984).
properties
IUPAC Name |
2-methoxy-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8-6(3-2-4-13-8)7(15)14-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCPVNJYNYDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2,2,2-trifluoroethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

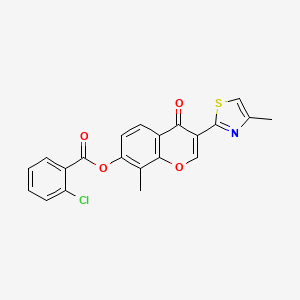
![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)
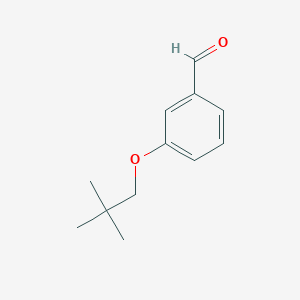
![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)
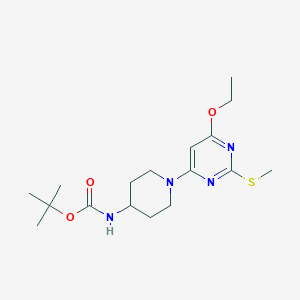
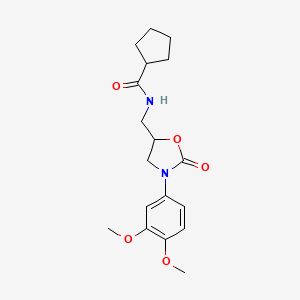
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)
![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)
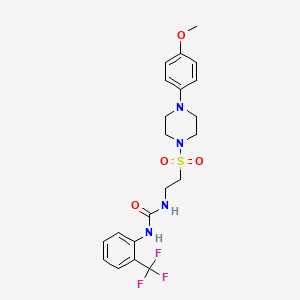

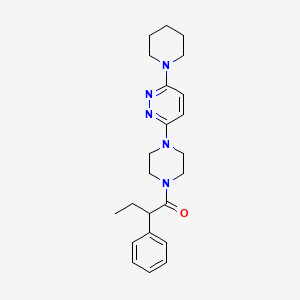
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)
![4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2868236.png)
![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)